Suzuki-Miyaura Cross-Coupling Reactivity
Direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura reactions reveals that bromo- and chloro- derivatives are superior to iodo- derivatives due to a reduced propensity for dehalogenation, a major side reaction [1]. This makes the 4-bromo-1H-pyrazol-1-yl moiety a more reliable and efficient handle for constructing complex biaryl systems than its iodo counterpart, which is prone to unwanted byproduct formation. This is a critical advantage for library synthesis and late-stage functionalization in drug discovery programs.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Efficiency (Dehalogenation Propensity) |
|---|---|
| Target Compound Data | 4-Bromo-1H-pyrazol-1-yl derivatives |
| Comparator Or Baseline | 4-Chloro- and 4-Iodo-1H-pyrazol-1-yl derivatives |
| Quantified Difference | Br and Cl derivatives were superior to iodo derivatives, with reduced dehalogenation side reactions. |
| Conditions | Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles with aryl/heteroaryl boronic acids. |
Why This Matters
This data ensures that the 4-bromo analog provides a more robust and cleaner reaction profile for a key C-C bond-forming reaction, saving time and resources compared to the 4-iodo analog.
- [1] Zatopkova, R. (2023). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. View Source
